(4R)-1,3-thiazolidine-4-carbonitrile
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Overview
Description
®-Thiazolidine-4-carbonitrile is an organic compound characterized by a thiazolidine ring with a nitrile group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Thiazolidine-4-carbonitrile typically involves the cyclization of cysteine derivatives with cyanogen bromide. The reaction is carried out under mild conditions, often in an aqueous or alcoholic medium, to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-Thiazolidine-4-carbonitrile can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Thiazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
®-Thiazolidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Thiazolidine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiazolidine ring can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness: ®-Thiazolidine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. Its stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
(4R)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2/t4-/m1/s1 |
InChI Key |
PRSDPVKGJUBIAA-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](NCS1)C#N |
Canonical SMILES |
C1C(NCS1)C#N |
Origin of Product |
United States |
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